An effective room temperature nuclear iodination of aromatic compounds using molecular iodine and ammonium acetate
Monatshefte für Chemie - Chemical Monthly Pub Date: 2023-06-08 DOI: 10.1007/s00706-023-03084-1
Abstract
The iodination of aromatic compounds using a simple and benign iodinating agent such as molecular iodine (I2) under oxidant free mild conditions is a difficult and highly important task in organic synthesis since aryl iodides are the highly reactive starting materials in a variety of organic transformations. We have developed a mild and effective method for the aromatic iodination using challenging iodinating agent, I2 under the catalytic performance of ammonium acetate (NH4OAc). A variety of aromatic compounds are converted efficiently into their corresponding aryl iodides under developed condition with high regioselectivity.Graphical abstractRecommended Literature
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